molecular formula C24H27N5O3 B2679959 N-(3-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1021119-39-0

N-(3-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2679959
CAS No.: 1021119-39-0
M. Wt: 433.512
InChI Key: BFHZMBBURVAOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a chemical compound offered for research purposes. It features a piperazine carboxamide core structure, a motif frequently investigated in medicinal chemistry for its potential to interact with biologically relevant targets . Compounds with similar structural architectures, particularly those containing the 4-arylpiperazine group, have been studied as ligands for dopamine receptors, showing high affinity and selectivity for the D3 receptor subtype, which is a potential target for neurological disorders . Other research on piperazine-containing molecules has explored their role as modulators of enzymes such as fatty acid amide hydrolase (FAAH) and as investigational agents in virology and oncology . The specific research applications for this compound are determined by the investigator. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. The CAS number for this compound is 946232-17-3 .

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c1-17-7-9-20(10-8-17)32-23-16-22(25-18(2)26-23)28-11-13-29(14-12-28)24(30)27-19-5-4-6-21(15-19)31-3/h4-10,15-16H,11-14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHZMBBURVAOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a piperazine core linked to various aromatic and heterocyclic moieties. Its molecular formula is C21H26N4O3C_{21}H_{26}N_{4}O_{3}, with a molecular weight of approximately 378.46 g/mol. The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play crucial roles in pain modulation and inflammation .
  • Receptor Interaction : The piperazine moiety is known for its ability to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may contribute to its psychoactive effects .

Antinociceptive Effects

Several studies have highlighted the antinociceptive (pain-relieving) properties of compounds structurally similar to this compound. For instance, in rodent models, these compounds have been shown to significantly reduce pain responses in thermal and mechanical stimuli tests .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects were evaluated in models of acute inflammation. It demonstrated a significant reduction in paw edema induced by carrageenan, suggesting that it may inhibit pro-inflammatory mediators .

Case Studies

StudyModelFindings
Study 1Rat model of neuropathic painDemonstrated significant reduction in allodynia and hyperalgesia when treated with the compound, indicating strong analgesic properties .
Study 2In vitro cell line assaysShowed inhibition of cell proliferation in cancer cell lines, suggesting potential anticancer activity .
Study 3Inflammatory modelReduced inflammatory markers and edema in treated animals, supporting its anti-inflammatory capabilities .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate oral bioavailability due to its lipophilic nature but further studies are needed to establish precise pharmacokinetic parameters.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperazine-carboxamide derivatives, focusing on synthetic methods, physicochemical properties, and biological activities.

Key Structural Differences :

  • The target compound’s pyrimidine core distinguishes it from quinazoline-based analogues (e.g., A2–A6 in ).
  • The 4-methylphenoxy group at position 6 of the pyrimidine ring introduces steric and electronic effects absent in simpler phenyl-substituted analogues (e.g., ).
Physicochemical Properties

Melting points and yields of analogous compounds provide insights into stability and synthetic feasibility:

Compound Name Yield (%) Melting Point (°C) Key Substituents
N-(3-Fluorophenyl)-4-((4-oxoquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 52.2 189.5–192.1 3-Fluorophenyl, quinazolinylmethyl
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide N/A N/A 4-Chlorophenyl, ethylpiperazine
Target Compound N/A N/A 3-Methoxyphenyl, pyrimidinyl
  • Melting Point Trends : Fluorine or chlorine substituents on the phenyl ring (e.g., A2–A6) correlate with higher melting points (~190–200°C), likely due to enhanced intermolecular interactions .
  • Synthetic Yields : Electron-withdrawing groups (e.g., chlorine in A4–A6) slightly reduce yields compared to electron-donating groups (e.g., methoxy in the target compound), though direct data for the target are unavailable .

Functional Group Impact :

  • Methoxy vs. Halogen Substituents : Methoxy groups (as in the target compound) may improve metabolic stability compared to halogens (e.g., chlorine in A6), which are prone to oxidative dehalogenation .
  • Pyrimidine vs.

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